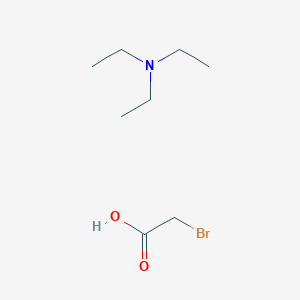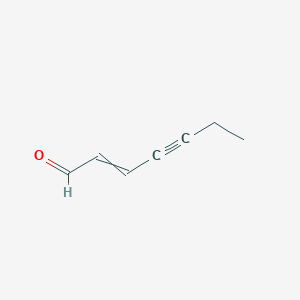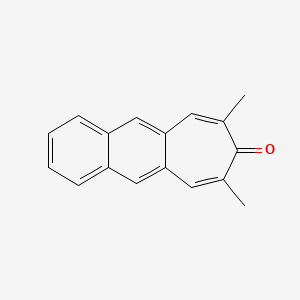
2-bromoacetic acid;N,N-diethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromoacetic acid;N,N-diethylethanamine is a compound that combines the properties of both bromoacetic acid and N,N-diethylethanamine. Bromoacetic acid is a colorless solid known for its strong alkylating properties, while N,N-diethylethanamine is a tertiary amine with a fishy odor commonly used in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
2-Bromoacetic acid is typically prepared by the bromination of acetic acid using bromine in the presence of a catalyst, such as phosphorus tribromide. The reaction proceeds via the Hell–Volhard–Zelinsky reaction, which involves the substitution of a hydrogen atom in acetic acid with a bromine atom .
N,N-Diethylethanamine can be synthesized by the alkylation of diethylamine with ethyl bromide under basic conditions. The reaction is typically carried out in an organic solvent such as ethanol or acetone .
Industrial Production Methods
Industrial production of 2-bromoacetic acid involves large-scale bromination of acetic acid using bromine and a suitable catalyst. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
化学反応の分析
Types of Reactions
2-Bromoacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as ethanol or acetone.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution: Formation of amides, esters, and thioethers.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
科学的研究の応用
2-Bromoacetic acid;N,N-diethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the modification of biomolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
作用機序
The mechanism of action of 2-bromoacetic acid;N,N-diethylethanamine involves the alkylation of nucleophilic sites in target molecules. The bromine atom in 2-bromoacetic acid acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as amines, thiols, and alcohols. This alkylation process can modify the structure and function of biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
Chloroacetic Acid: Similar to bromoacetic acid but with a chlorine atom instead of bromine.
Iodoacetic Acid: Similar to bromoacetic acid but with an iodine atom instead of bromine.
Triethylamine: Similar to N,N-diethylethanamine but with three ethyl groups attached to the nitrogen atom
Uniqueness
2-Bromoacetic acid;N,N-diethylethanamine is unique due to the combination of the strong alkylating properties of bromoacetic acid and the tertiary amine structure of N,N-diethylethanamine. This combination allows for versatile reactivity and a wide range of applications in various fields .
特性
CAS番号 |
39107-97-6 |
|---|---|
分子式 |
C8H18BrNO2 |
分子量 |
240.14 g/mol |
IUPAC名 |
2-bromoacetic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.C2H3BrO2/c1-4-7(5-2)6-3;3-1-2(4)5/h4-6H2,1-3H3;1H2,(H,4,5) |
InChIキー |
ULPQEHLOQQDONP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.C(C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester](/img/structure/B14680389.png)
![5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14680401.png)







![2-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-3-oxo-N-phenylbutanamide](/img/structure/B14680445.png)
![6-Methyl-3-[(1E)-N-(4-methylphenyl)ethanimidoyl]-2H-pyran-2,4(3H)-dione](/img/structure/B14680463.png)


